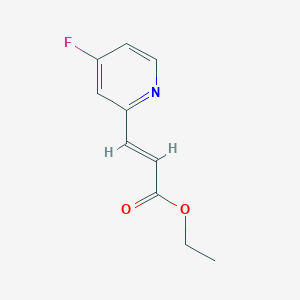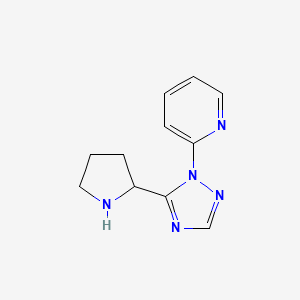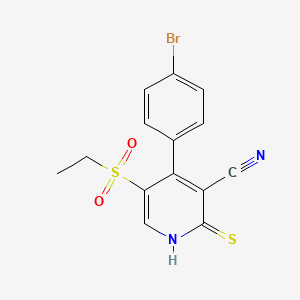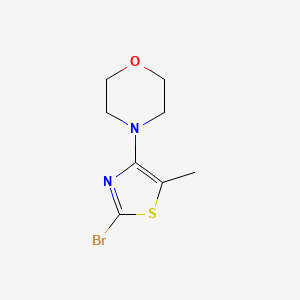
(E)-Ethyl 3-(4-fluoropyridin-2-yl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-Fluoropiridin-2-il)acrilato de etilo es un compuesto orgánico que presenta un anillo de piridina fluorado unido a un éster de acrilato
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (E)-3-(4-Fluoropiridin-2-il)acrilato de etilo típicamente implica la reacción de 4-fluoropiridina con acrilato de etilo en condiciones específicas. Un método común es la reacción de sustitución aromática nucleófila donde el grupo nitro de un compuesto precursor es reemplazado por un anión fluoruro . Esta reacción puede facilitarse mediante el uso de una base como el carbonato de potasio en un solvente aprótico polar como la dimetilformamida (DMF).
Métodos de producción industrial
La producción industrial de piridinas fluoradas, incluido el (E)-3-(4-Fluoropiridin-2-il)acrilato de etilo, a menudo implica reacciones de sustitución nucleófila a gran escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
(E)-3-(4-Fluoropiridin-2-il)acrilato de etilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el éster de acrilato en un alcohol.
Sustitución: El átomo de flúor en el anillo de piridina puede sustituirse con otros nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH₄) o el borohidruro de sodio (NaBH₄) se utilizan típicamente.
Sustitución: Los nucleófilos como el amoníaco (NH₃) o los tioles (RSH) se pueden utilizar en condiciones básicas.
Productos principales formados
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de alcoholes.
Sustitución: Formación de piridinas sustituidas con varios grupos funcionales.
Aplicaciones Científicas De Investigación
(E)-3-(4-Fluoropiridin-2-il)acrilato de etilo tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Uso potencial en el desarrollo de fármacos fluorados debido a sus propiedades únicas.
Medicina: Investigado por su potencial como precursor en la síntesis de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del (E)-3-(4-Fluoropiridin-2-il)acrilato de etilo implica su interacción con objetivos moleculares específicos. El átomo de flúor en el anillo de piridina puede mejorar la afinidad de unión del compuesto a ciertas enzimas o receptores, modulando así su actividad. La porción de éster de acrilato puede sufrir hidrólisis para liberar metabolitos activos que ejercen efectos biológicos .
Propiedades
Fórmula molecular |
C10H10FNO2 |
|---|---|
Peso molecular |
195.19 g/mol |
Nombre IUPAC |
ethyl (E)-3-(4-fluoropyridin-2-yl)prop-2-enoate |
InChI |
InChI=1S/C10H10FNO2/c1-2-14-10(13)4-3-9-7-8(11)5-6-12-9/h3-7H,2H2,1H3/b4-3+ |
Clave InChI |
IYHJUHKZRXXXNH-ONEGZZNKSA-N |
SMILES isomérico |
CCOC(=O)/C=C/C1=NC=CC(=C1)F |
SMILES canónico |
CCOC(=O)C=CC1=NC=CC(=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 6-nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylate](/img/structure/B11782065.png)
![1-Methoxydibenzo[b,d]furan-4-carbonitrile](/img/structure/B11782079.png)

![2-Chloro-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B11782090.png)
![Ethyl 3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B11782091.png)


![6-Chlorobenzo[d]isothiazol-3-amine](/img/structure/B11782103.png)



![2-Chloro-4-(3,4-dichlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11782135.png)
